molecular formula C7H6N2O B573431 4-methylidene-3H-furo[2,3-d]pyrimidine CAS No. 186454-71-7

4-methylidene-3H-furo[2,3-d]pyrimidine

Cat. No.: B573431
CAS No.: 186454-71-7
M. Wt: 134.138
InChI Key: MPKOVOBPJJDQKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methylidene-3H-furo[2,3-d]pyrimidine is a heterocyclic compound containing a fused furan and pyrimidine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylidene-3H-furo[2,3-d]pyrimidine can be achieved through several methods. One efficient approach involves the rhodium (II)-catalyzed reactions of cyclic diazo compounds derived from barbituric acid or thiobarbituric acid with arylacetylenes and styrenes . This method provides a rapid synthetic route to the preparation of a variety of novel and diverse furo[2,3-d]pyrimidine derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned catalytic reactions. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

4-methylidene-3H-furo[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, dihydro derivatives, and substituted furo[2,3-d]pyrimidines, which can have diverse functional groups depending on the reagents used.

Scientific Research Applications

4-methylidene-3H-furo[2,3-d]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methylidene-3H-furo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes and signaling pathways involved in cell proliferation and survival . The compound’s structure allows it to bind to these targets effectively, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-methylidene-3H-furo[2,3-d]pyrimidine include:

Uniqueness

What sets this compound apart from these similar compounds is its unique fused furan and pyrimidine ring system, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

186454-71-7

Molecular Formula

C7H6N2O

Molecular Weight

134.138

IUPAC Name

4-methylidene-3H-furo[2,3-d]pyrimidine

InChI

InChI=1S/C7H6N2O/c1-5-6-2-3-10-7(6)9-4-8-5/h2-4H,1H2,(H,8,9)

InChI Key

MPKOVOBPJJDQKT-UHFFFAOYSA-N

SMILES

C=C1C2=C(N=CN1)OC=C2

Synonyms

Furo[2,3-d]pyrimidine, 1,4-dihydro-4-methylene- (9CI)

Origin of Product

United States

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